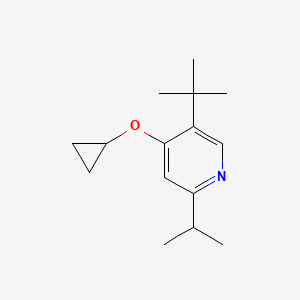
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is an organic compound with a complex structure that includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridine ring with the desired substituents through a series of reactions, including alkylation and cyclization. The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the cyclopropoxy group can be added through a nucleophilic substitution reaction. The isopropyl group can be introduced through a Grignard reaction or similar alkylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one or more substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated or partially reduced compounds. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various cellular pathways, leading to effects such as enzyme inhibition, receptor activation, or changes in gene expression.
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-2-isopropylpyridine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
5-Tert-butyl-2-isopropylpyridine: Lacks the cyclopropoxy group, which may influence its solubility and interaction with biological targets.
5-Tert-butyl-4-cyclopropoxy-pyridine:
Uniqueness
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the cyclopropoxy group introduces ring strain and reactivity, and the isopropyl group adds hydrophobicity. These features make the compound a valuable tool in various fields of research and development.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
5-tert-butyl-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)13-8-14(17-11-6-7-11)12(9-16-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChIキー |
IXOUVPMBEICBAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


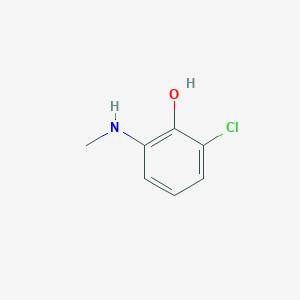
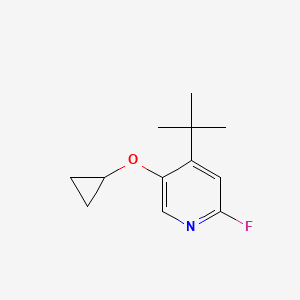
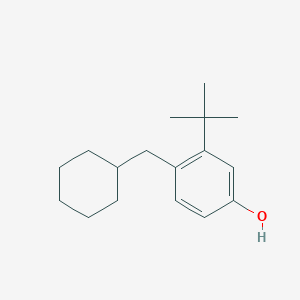
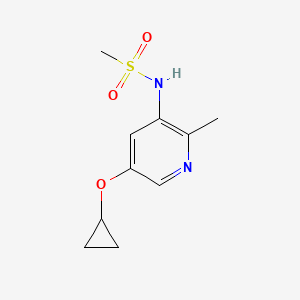
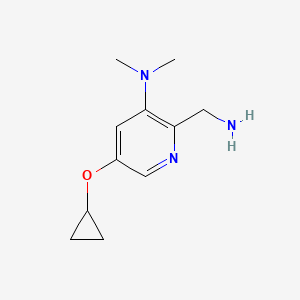
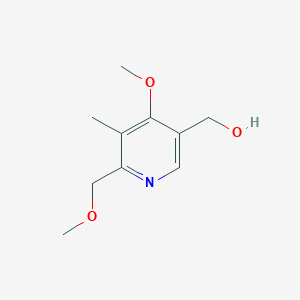
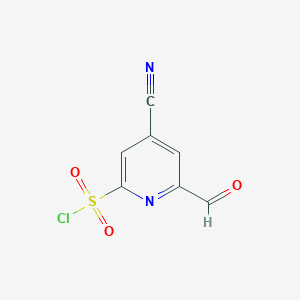
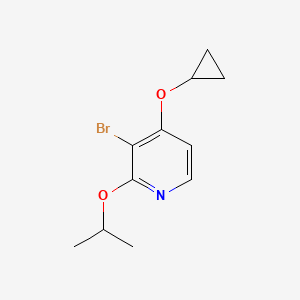
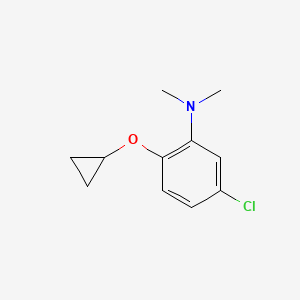

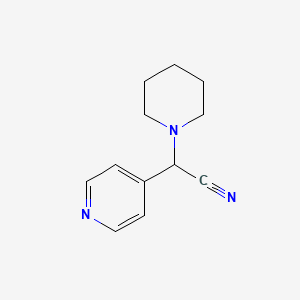
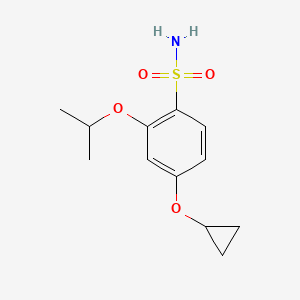
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

